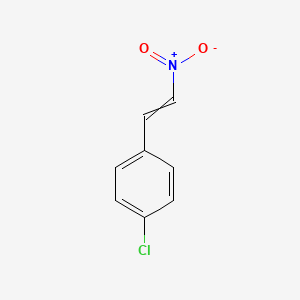

1-Chloro-4-(2-nitrovinyl)benzene

Overview

Description

1-Chloro-4-(2-nitrovinyl)benzene (CAS 706-07-0) is a nitro-substituted aromatic compound characterized by a chloro group at the para position and a nitrovinyl (-CH=CH-NO₂) substituent. Its molecular formula is C₈H₆ClNO₂, with a molecular weight of 183.5 g/mol . Key properties include:

- Physical State: Light yellowish crystalline solid with a melting point of 111–113°C .

- Spectral Data: IR (KBr): Peaks at 1627 cm⁻¹ (C=C stretch), 1587 cm⁻¹ (aromatic C-C), and 1343 cm⁻¹ (NO₂ symmetric stretch) . ¹H NMR (CDCl₃): δ 7.44 (d, J = 8.6 Hz, 2H, aromatic), 7.49 (d, J = 8.6 Hz, 2H, aromatic), 7.56 (d, J = 13.7 Hz, 1H, =CHα), 7.96 (d, J = 13.7 Hz, 1H, =CHβ) .

- Synthesis: Prepared via condensation reactions, achieving moderate yields (~46%) under optimized conditions .

The nitrovinyl group confers electron-withdrawing effects, enhancing reactivity in electrophilic substitutions and making the compound a precursor in pharmaceutical and agrochemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-nitrovinyl)benzene can be synthesized through the nitration of 1-chloro-4-vinylbenzene. The process involves the following steps:

Chlorination of Styrene: Styrene is chlorinated in the presence of a catalyst to produce 1-chloro-4-vinylbenzene.

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

1-Chloro-4-(2-nitrovinyl)benzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, base catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-Chloro-4-(2-aminoethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitrobenzene derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Chloro-4-(2-nitrovinyl)benzene serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been studied for their potential therapeutic effects, particularly as anti-leishmanial agents. Research indicates that compounds derived from this structure exhibit moderate induction of nitric oxide (NO), which is crucial for their biological activity against leishmaniasis .

Case Study: Anti-leishmanial Activity

In a study focused on β-nitrostyrenes, including this compound, researchers evaluated their efficacy against Leishmania parasites. The results demonstrated that these compounds could significantly induce NO levels, suggesting a potential mechanism for their anti-parasitic effects. This highlights the importance of this compound in developing new treatments for leishmaniasis .

Industrial Applications

The compound is also utilized in the chemical industry as an intermediate for synthesizing various industrial chemicals and pesticides. Its derivatives are essential in producing:

- Pesticides : Used in the formulation of agricultural chemicals.

- Dyes and Pigments : Serves as a precursor in dye manufacturing processes.

- Rubber Additives : Employed in creating antioxidants and stabilizers for rubber products .

Toxicological Studies

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies have shown that exposure can lead to methaemoglobinaemia and other adverse health effects. The U.S. Environmental Protection Agency (EPA) classified it as a probable human carcinogen based on animal studies indicating increased tumor incidence upon prolonged exposure .

Toxicity Data Table

Environmental Impact

The environmental implications of this compound are significant due to its potential toxicity to aquatic life and bioaccumulation concerns. Its moderate solubility in water and vapor pressure indicate that it can persist in the environment, necessitating careful handling and regulation .

Mechanism of Action

The mechanism of action of 1-Chloro-4-(2-nitrovinyl)benzene involves its reactivity towards nucleophiles and electrophiles The nitro group is electron-withdrawing, making the vinyl group more susceptible to nucleophilic attackThese properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Chloro-4-nitrobenzene (CAS 100-00-5)

- Structure: Simplifies the nitrovinyl group to a single nitro (-NO₂) substituent.

- Molecular Formula: C₆H₄ClNO₂ (MW: 157.55 g/mol) .

- Physical Properties : Melting point 83–85°C , lower than the target compound due to reduced conjugation and weaker intermolecular forces .

- Spectral Differences: IR: Lacks C=C stretching (1627 cm⁻¹) but retains NO₂ peaks near 1520 cm⁻¹ . ¹H NMR: Simpler aromatic signals (δ 7.50–8.30) without vinyl proton splitting .

- Applications : Primarily used as an intermediate in dye and pesticide synthesis. Less reactive than the nitrovinyl analog due to the absence of conjugated double bonds .

1-Chloro-4-((4-nitrophenoxy)methyl)benzene

- Structure: Features a nitrophenoxy (-O-C₆H₄-NO₂) group instead of nitrovinyl.

- Synthesis: Produced from 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions .

- Reduction Challenges: Reduction with Raney Ni yields 4-((4-chlorobenzyl)oxy)aniline, but Fe/HCl and SnCl₂ give low purity, highlighting steric and electronic hindrance from the nitrophenoxy group .

- Thermal Stability : Higher molecular weight (291.03 g/mol) and bulkier substituents likely increase thermal stability compared to the nitrovinyl derivative .

1-Chloro-4-(2-chloroethyl)benzene

- Structure : Replaces nitrovinyl with a chloroethyl (-CH₂CH₂Cl) chain.

- ¹H NMR (CDCl₃) : δ 2.99 (t, J = 7.2 Hz, 2H, CH₂Cl), 3.65 (t, J = 7.2 Hz, 2H, CH₂), 7.11 (d, 2H, aromatic) .

- Reactivity : The chloroethyl group facilitates alkylation reactions, unlike the electron-deficient nitrovinyl group .

1-Chloro-4-(2-fluoropropyl)benzene

- Structure : Fluorinated propyl chain instead of nitrovinyl.

- Spectral Data : Distinct ¹⁹F NMR signals (e.g., δ -180 ppm for CF₂) .

- Applications : Fluorine’s electronegativity enhances metabolic stability, making it valuable in medicinal chemistry .

Comparative Data Table

Biological Activity

1-Chloro-4-(2-nitrovinyl)benzene, also known as (Z)-1-Chloro-4-(2-nitrovinyl)benzene, is a compound with significant biological activity, particularly noted for its cytotoxic properties. This article delves into its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : CHClNO

- Molecular Weight : 183.59 g/mol

- Appearance : Light yellow crystalline solid

- Melting Point : 111-113 °C

The compound features a chlorobenzene moiety linked to a nitrovinyl group, which enhances its reactivity due to the electron-withdrawing nature of both substituents. This structure allows for diverse interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound exhibits significant cytotoxicity through various mechanisms:

- Proteasome Inhibition : The compound has been shown to inhibit proteasome activity, crucial for protein degradation and cellular homeostasis. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapeutics.

- Electrophilic Interactions : Its electrophilic sites allow it to form adducts with nucleophiles, influencing its potential toxicity and therapeutic effects. Interaction studies focus on its metabolic pathways and transformations within biological systems.

- Genotoxicity : Evidence suggests that it can induce DNA damage, including single-strand breaks in cultured rat hepatocytes and other tissues in vivo .

Study on Cytotoxic Effects

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound exhibited a dose-dependent decrease in cell viability, with IC values ranging from 5 to 15 µM across different cell lines. This suggests its potential as an anticancer agent.

Toxicological Studies

Several toxicological assessments have been conducted:

- Chronic Toxicity : In a chronic toxicity study involving male Sprague-Dawley rats, administration of this compound resulted in liver tumors at higher doses. The study highlighted the importance of dose in determining the compound's carcinogenic potential .

- Developmental Toxicity : Developmental toxicity was observed in both rats and mice at maternal toxicity levels of 5 mg/kg body weight/day, indicating significant risks during pregnancy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| 1-Chloro-4-nitrobenzene | Contains a nitro group on benzene | Known for environmental toxicity |

| 4-Chloro-3-nitrotoluene | Methyl group adjacent to chloro and nitro | Used in pesticide formulations |

| 1-Bromo-4-(2-nitrovinyl)benzene | Bromine instead of chlorine | Exhibits different reactivity patterns |

| 1-Methyl-4-(2-nitrovinyl)benzene | Methyl substitution on benzene | Altered solubility and biological activity |

The unique combination of chlorine and nitro functionalities in this compound enhances its reactivity and biological activity compared to structurally similar compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 1-Chloro-4-(2-nitrovinyl)benzene, and how can reaction conditions be optimized?

this compound is typically synthesized via nitration and chlorination of benzene derivatives. A common approach involves the electrophilic substitution of 1-chloro-4-nitrobenzene with a vinyl group, followed by nitration under controlled conditions. Optimization includes:

- Temperature control : Nitration reactions often require low temperatures (0–5°C) to minimize side products like dinitro derivatives .

- Catalyst selection : Use of sulfuric acid as a catalyst for nitration, with stoichiometric adjustments to avoid over-nitration .

- Purification : Column chromatography or recrystallization (e.g., from ethanol) to isolate the pure product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- NMR spectroscopy :

- HPLC : Retention time comparison with standards and purity assessment (>98% by area under the curve) .

- Melting point analysis : Sharp melting points (e.g., 116–118°C for related nitrobenzene derivatives) indicate purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitro compounds may release toxic gases (e.g., NOₓ) .

- Spill management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, DFT) predict the reactivity of the nitrovinyl group in this compound?

Advanced modeling techniques include:

- Quantitative Structure-Property Relationship (QSPR) : Predicts electron-withdrawing effects of the nitro group, which enhance electrophilic reactivity at the vinyl position .

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess stability under thermal or photolytic conditions. For example, the C–NO₂ bond is prone to cleavage at >150°C .

- Applications : Guides the design of derivatives for catalysis or materials science by tuning electronic properties .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural analysis?

- Variable-temperature NMR : Assess dynamic effects (e.g., rotational barriers in the nitrovinyl group) that cause splitting anomalies .

- 2D NMR (COSY, NOESY) : Confirm coupling networks and spatial proximity of protons .

- Deuterated solvent screening : Solvents like DMSO-d₆ may resolve signal broadening caused by hydrogen bonding .

Q. What mechanistic insights explain the instability of this compound under acidic or basic conditions?

- Acidic conditions : Protonation of the nitro group increases electrophilicity, leading to polymerization or hydrolysis of the vinyl bond .

- Basic conditions : Deprotonation of the vinyl group forms a resonance-stabilized anion, which may undergo nucleophilic attack or redox reactions .

- Mitigation strategies : Stabilize with inert atmospheres (N₂/Ar) and avoid prolonged exposure to polar solvents .

Q. How do crystallographic studies inform the solid-state properties of this compound derivatives?

- Single-crystal X-ray diffraction : Reveals planar geometry of the nitrovinyl group and intermolecular Cl···O interactions (3.0–3.2 Å), influencing packing efficiency .

- Thermogravimetric analysis (TGA) : Correlates crystal structure with thermal stability; layered crystals exhibit higher decomposition temperatures .

Properties

IUPAC Name |

1-chloro-4-(2-nitroethenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0 | |

| Record name | 1-Chloro-4-(2-nitroethenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=706-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.